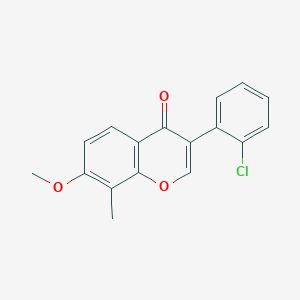
N-(4-fluorophenyl)-4-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-propylbenzenesulfonamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPB belongs to the class of sulfonamide compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-propylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has also been shown to inhibit the activity of certain ion channels and receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the inhibition of ion channels and receptors, and the induction of apoptosis in cancer cells. In addition, N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to reduce inflammation in animal models and has neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-4-propylbenzenesulfonamide in lab experiments is that it is a relatively stable compound and can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-4-propylbenzenesulfonamide, including further studies on its mechanism of action, its potential therapeutic applications in various diseases, and the development of more potent and selective analogs. In addition, N-(4-fluorophenyl)-4-propylbenzenesulfonamide may have potential applications in the field of drug delivery, as it has been shown to inhibit the activity of certain transporters in the body. Overall, N-(4-fluorophenyl)-4-propylbenzenesulfonamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
N-(4-fluorophenyl)-4-propylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. Other methods include the reaction of 4-fluoroaniline with 4-propylbenzenesulfonyl isocyanate and the reaction of 4-fluoroaniline with 4-propylbenzenesulfonyl azide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-2-3-12-4-10-15(11-5-12)20(18,19)17-14-8-6-13(16)7-9-14/h4-11,17H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKWQDKGGGVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-propylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)


![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
